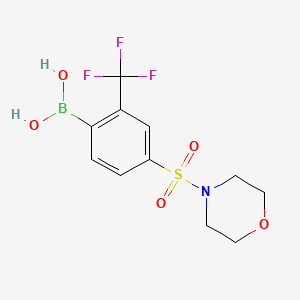

4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid

Description

Properties

IUPAC Name |

[4-morpholin-4-ylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF3NO5S/c13-11(14,15)9-7-8(1-2-10(9)12(17)18)22(19,20)16-3-5-21-6-4-16/h1-2,7,17-18H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEYVMPXRUATEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation and Functionalization

The key aromatic precursor is often a 2-trifluoromethyl-substituted phenylboronic acid or its derivative. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation or by using commercially available trifluoromethylated aromatic boronic acids.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Introduction of trifluoromethyl group | Use of 4-bromo-2-(trifluoromethyl)phenylboronic acid or direct trifluoromethylation of phenylboronic acid derivatives | Commercial availability facilitates synthesis |

| 2 | Sulfonylation | Reaction with morpholine and sulfonyl chloride derivatives (e.g., chlorosulfonic acid or morpholinosulfonyl chloride) | Sulfonyl chlorides react with morpholine to form morpholinosulfonyl intermediates |

Installation of Morpholinosulfonyl Group

The morpholinosulfonyl substituent is introduced via sulfonylation of the aromatic amine or phenol precursor, or by direct substitution on a suitable leaving group-bearing aromatic intermediate.

- Typical reagents: Morpholine, sulfonyl chlorides.

- Solvents: Dichloromethane or other aprotic solvents.

- Conditions: Room temperature to mild heating (20–60°C), reaction times from several hours to overnight.

Formation of the Boronic Acid Group

The boronic acid group is often installed via:

- Lithiation and borylation : Directed ortho-metalation of the aromatic ring followed by quenching with trialkyl borates.

- Palladium-catalyzed borylation : Using bis(pinacolato)diboron or similar boron sources under Pd catalysis.

| Method | Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Lithiation/borylation | n-BuLi, B(OMe)3 or B(OEt)3 | Low temperature (-78°C), inert atmosphere | Moderate to high | Requires strict anhydrous conditions |

| Pd-catalyzed borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, base (e.g., KOAc) | 80–130°C, inert atmosphere, 3–18 h | 40–80% | Mild conditions, scalable |

Representative Experimental Procedures

Palladium-Catalyzed Cross-Coupling

A common approach involves Suzuki-Miyaura cross-coupling of a 4-bromo-2-trifluoromethylphenyl intermediate with a boron reagent:

-

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Sodium carbonate or cesium carbonate

- Solvent: Toluene, DMF, or 1,2-dimethoxyethane/water mixture

- Temperature: 90–130°C

- Time: 0.25–18 h (microwave irradiation can shorten time)

Yield : Typically 60–75% depending on substrate and conditions.

Sulfonylation with Morpholine

Reaction of 4-(chlorosulfonyl)-2-trifluoromethylphenylboronic acid with morpholine in dichloromethane at room temperature for 12–24 h yields the morpholinosulfonyl derivative.

Purification by flash chromatography or recrystallization.

Data Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | 4-Bromo-2-trifluoromethylbenzene | Pd catalyst, bis(pinacolato)diboron, base | 80°C, 3.5 h | 60–75 | Borylation to install boronic acid precursor |

| 2 | 4-(Chlorosulfonyl)-2-trifluoromethylphenylboronic acid | Morpholine, DCM | 20°C, 12–24 h | 65–80 | Sulfonylation to form morpholinosulfonyl group |

| 3 | Crude intermediate | Purification by chromatography | N/A | N/A | Final purification step |

Analytical and Research Findings

NMR Spectroscopy : Characteristic signals confirm the presence of trifluoromethyl group (19F NMR), morpholine ring protons (1H NMR), and boronic acid protons/signals.

Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight (~350–370 g/mol depending on exact substitution).

Purity : Typically >95% after purification by silica gel chromatography or recrystallization.

Reaction Monitoring : TLC and HPLC used to monitor reaction progress; microwave-assisted synthesis can significantly reduce reaction times with comparable yields.

Summary and Recommendations

The preparation of 4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid is best achieved via a palladium-catalyzed borylation of a trifluoromethyl-substituted aryl halide, followed by sulfonylation with morpholine under mild conditions. Microwave irradiation and optimized bases (e.g., cesium carbonate or sodium carbonate) improve reaction efficiency and yield.

Strict control of moisture and oxygen is necessary during borylation steps. Purification by chromatography ensures high purity suitable for further synthetic applications such as Suzuki coupling or medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution Reactions: The sulfonyl and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenylboronic acids, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the development of biologically active molecules and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form reactive intermediates, which then couple with aryl or vinyl halides to form new carbon-carbon bonds. The sulfonyl and trifluoromethyl groups enhance the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Boronic Acids

Key Structural and Electronic Features

The reactivity of arylboronic acids in cross-coupling reactions is influenced by electronic effects (electron-withdrawing/donating substituents) and steric hindrance. Below is a comparative analysis of 4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid and analogous compounds:

Table 1: Comparison of Reactivity and Structural Properties

*Reactivity relative to phenylboronic acid in Ni-catalyzed transmetalation ().

Reactivity Trends and Mechanistic Insights

Electronic Effects :

- Trifluoromethyl vs. Fluoro : The trifluoromethyl group is a stronger EWG than fluorine, leading to higher reactivity in 2-trifluoromethylphenylboronic acid compared to 2-fluorophenylboronic acid. However, steric bulk from CF₃ can reduce reactivity in ortho-substituted derivatives (e.g., 2-trifluoromethylphenylboronic acid is less reactive than 2-fluoro due to steric hindrance) .

- Morpholinosulfonyl Group: The morpholinosulfonyl group combines sulfonyl (strong EWG) and morpholine (moderate electron-donating via nitrogen). This balance enhances polarization of the boron center while maintaining solubility in organic solvents .

- Dual EWGs: this compound exhibits synergistic electronic effects, outperforming mono-EWG analogs like 4-trifluoromethylphenylboronic acid in reactions requiring high electron deficiency .

Steric Effects :

- Ortho-substituted EWGs (e.g., 2-trifluoromethyl) introduce steric hindrance, slowing transmetalation compared to para-substituted analogs. For example, 4-trifluoromethylphenylboronic acid reacts faster than its ortho counterpart .

- The morpholinosulfonyl group’s bulk may slightly offset its electronic benefits, as seen in lower reactivity compared to smaller EWGs like fluorosulfonyl .

Biological Activity

4-(Morpholinosulfonyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative characterized by a morpholine ring, a sulfonyl group, and a trifluoromethyl group attached to a phenyl ring. This compound is notable for its applications in organic synthesis and medicinal chemistry, particularly in the development of biologically active molecules.

Chemical Structure

The structural formula of this compound can be represented as follows:

Synthesis

The synthesis typically involves several key steps:

- Formation of the Morpholinosulfonyl Intermediate : A nucleophilic substitution reaction where morpholine reacts with a sulfonyl chloride.

- Introduction of the Trifluoromethyl Group : Utilization of trifluoromethyl iodide in the presence of a catalyst.

- Boronic Acid Formation : Finalizing the structure through boronic acid formation techniques.

The biological activity of this compound is primarily linked to its ability to participate in cross-coupling reactions, which are essential in synthesizing complex organic molecules. The boronic acid moiety interacts with palladium catalysts, forming reactive intermediates that couple with aryl or vinyl halides to create new carbon-carbon bonds. The presence of the sulfonyl and trifluoromethyl groups enhances both the reactivity and stability of the compound.

Antimicrobial Properties

Research has indicated that derivatives of phenylboronic acids, including this compound, exhibit antimicrobial activity. For example, studies have shown moderate antifungal and antibacterial effects against various pathogens, including:

- Candida albicans

- Aspergillus niger

- Escherichia coli

- Bacillus cereus

The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as antibacterial agents, with some derivatives showing lower MIC values than established drugs like Tavaborole .

Case Studies

- Study on Antimicrobial Activity :

-

Research on Drug Development :

- Investigations into the use of this compound in drug discovery have highlighted its role as a scaffold for developing novel therapeutic agents.

- Its unique structural features allow for modifications that can enhance biological activity against specific targets .

Comparison with Related Compounds

| Compound | Structure Features | Reactivity | Applications |

|---|---|---|---|

| This compound | Morpholine, Sulfonyl, Trifluoromethyl groups | High due to unique substituents | Organic synthesis, medicinal chemistry |

| Phenylboronic Acid | Lacks morpholinosulfonyl and trifluoromethyl | Lower reactivity | Basic organic synthesis |

| 4-(Morpholinosulfonyl)phenylboronic Acid | Similar structure without trifluoromethyl | Moderate reactivity | Limited applications |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.